molecular formula C15H20O3 B11724670 (1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

Cat. No.: B11724670
M. Wt: 248.32 g/mol
InChI Key: BBIDMUQZCCGABN-YFJMAAFGSA-N
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Description

(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[75001,502,12]tetradecane-4,8-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where smaller ring structures are combined to form the larger tetracyclic framework. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Halogenation or other substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione is used as a precursor for synthesizing more complex molecules. Its stable tetracyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating the function of specific enzymes or receptors.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutic agents.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Malonic acid: A dicarboxylic acid with applications in biochemistry and organic chemistry.

    Polynitroaromatic compounds: Used in various chemical reactions and industrial applications.

Uniqueness

What sets (1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione apart from these similar compounds is its complex tetracyclic structure, which provides unique stability and reactivity. This makes it particularly valuable in scientific research and industrial applications where such properties are essential.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

InChI

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15+/m0/s1

InChI Key

BBIDMUQZCCGABN-YFJMAAFGSA-N

Isomeric SMILES

CC1(C[C@@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Origin of Product

United States

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